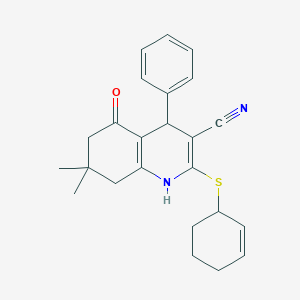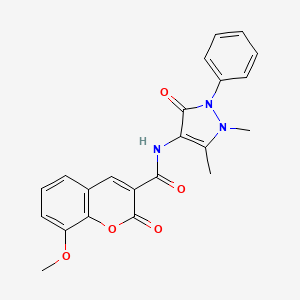![molecular formula C19H18BrNO2 B5200947 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5200947.png)
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline, also known as BDQ, is a novel antitubercular drug that has been developed to combat the growing problem of drug-resistant tuberculosis. BDQ is a potent inhibitor of the mycobacterial ATP synthase, which is essential for the survival of the tuberculosis bacterium.
Wirkmechanismus
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline inhibits the mycobacterial ATP synthase by binding to the c-ring of the F1Fo-ATP synthase complex. This prevents the synthesis of ATP, which is essential for the survival of the tuberculosis bacterium. 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has a unique mechanism of action compared to other antitubercular drugs, which target cell wall synthesis, DNA synthesis, and protein synthesis.
Biochemical and Physiological Effects:
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has been shown to have minimal toxicity in animal models and human clinical trials. 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is metabolized by the liver and excreted in the urine. 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has been shown to have a long half-life, which allows for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has several advantages for use in lab experiments. It is highly effective against drug-resistant strains of tuberculosis, and it has a unique mechanism of action compared to other antitubercular drugs. However, 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is expensive to synthesize and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline. One area of research is the development of new formulations of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline that can be administered orally. Another area of research is the optimization of the dosing regimen for 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline to maximize its efficacy and minimize its toxicity. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline in different populations, including children and pregnant women. Finally, there is a need for further studies on the mechanism of action of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline and its potential use in combination therapy with other antitubercular drugs.
Synthesemethoden
The synthesis of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline involves a series of chemical reactions starting from 2,4-dimethylphenol. The first step involves the conversion of 2,4-dimethylphenol to 2-bromo-4,6-dimethylphenol using bromine. The second step involves the conversion of 2-bromo-4,6-dimethylphenol to 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline using quinoline and 2-(2-bromo-4,6-dimethylphenoxy)ethyl bromide. The final step involves the purification of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline using column chromatography.
Wissenschaftliche Forschungsanwendungen
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has been extensively studied for its potential use as a treatment for drug-resistant tuberculosis. In vitro studies have shown that 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is highly effective against drug-resistant strains of tuberculosis, including multidrug-resistant and extensively drug-resistant strains. In vivo studies have also shown that 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is effective in treating tuberculosis in animal models.
Eigenschaften
IUPAC Name |
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-13-11-14(2)19(16(20)12-13)23-10-9-22-17-7-3-5-15-6-4-8-21-18(15)17/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBENJXHJJPVJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5200865.png)

![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)

![N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5200906.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5200913.png)

![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)
![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
![17-[2-(1-naphthylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200935.png)
![1-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200940.png)

![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)